4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a chemical compound characterized by a thiophene ring substituted with a methoxyphenyl group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C12H10O3S, and it has a molecular weight of 234.27 g/mol. This compound falls under the category of thiophene derivatives, which are widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing thiophene derivatives and their functionalization.
The molecular structure of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid consists of:
The canonical SMILES representation of this compound is COC1=CC=CC(=C1)C2=CSC(=C2)C(=O)O
, which provides insight into its structural configuration.
4-(3-Methoxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid typically involves:
The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry.
4-(3-Methoxyphenyl)thiophene-2-carboxylic acid has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2